molecular formula C13H14FIN2O2 B13344889 5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine

5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13344889
M. Wt: 376.16 g/mol
InChI Key: QHZWPRQWNZGKAB-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a pyrrolo[2,3-b]pyridine core

Preparation Methods

The synthesis of 5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine involves multiple stepsThe reaction conditions typically involve the use of reagents such as iodine, fluorine sources, and tetrahydro-2H-pyran-2-yl chloride under controlled temperature and pressure .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Common Reagents and Conditions: Reagents like iodine, fluorine sources, and tetrahydro-2H-pyran-2-yl chloride are used under controlled conditions of temperature and pressure.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used

Scientific Research Applications

5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other fluorinated and iodinated pyrrolo[2,3-b]pyridines, such as:

  • 5-Fluoro-3-chloro-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Fluoro-3-bromo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine

These compounds share structural similarities but differ in their halogen substituents, which can affect their reactivity and applications. The unique combination of fluorine and iodine in 5-Fluoro-3-iodo-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrrolo[2,3-b]pyridine provides distinct chemical and biological properties .

Properties

Molecular Formula

C13H14FIN2O2

Molecular Weight

376.16 g/mol

IUPAC Name

5-fluoro-3-iodo-2-(oxan-2-yloxymethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H14FIN2O2/c14-8-5-9-12(15)10(17-13(9)16-6-8)7-19-11-3-1-2-4-18-11/h5-6,11H,1-4,7H2,(H,16,17)

InChI Key

QHZWPRQWNZGKAB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=C(C3=C(N2)N=CC(=C3)F)I

Origin of Product

United States

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